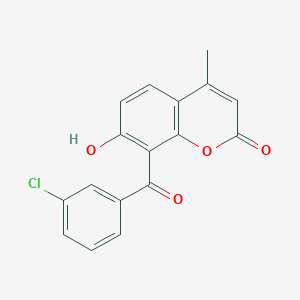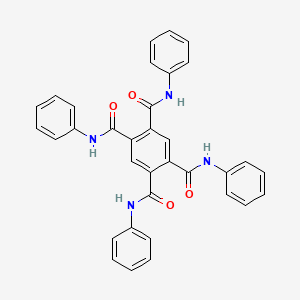
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide is a complex organic compound with a molecular formula of C38H28N4O4. This compound is known for its unique structural properties, which include four phenyl groups attached to a benzene ring with four amide groups. These structural features make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to a temperature range of 100-150°C to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
作用機序
The mechanism of action of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetraphenylbenzene: A structurally similar compound with four phenyl groups attached to a benzene ring but lacking the amide groups.
1,2,4,5-Tetramethylbenzene: Another similar compound with four methyl groups attached to a benzene ring.
Uniqueness
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide is unique due to the presence of both phenyl and amide groups, which confer distinct chemical and biological properties. The amide groups enhance its ability to form hydrogen bonds, making it a valuable compound in the design of molecular probes and therapeutic agents.
特性
CAS番号 |
137707-32-5 |
|---|---|
分子式 |
C34H26N4O4 |
分子量 |
554.6 g/mol |
IUPAC名 |
1-N,2-N,4-N,5-N-tetraphenylbenzene-1,2,4,5-tetracarboxamide |
InChI |
InChI=1S/C34H26N4O4/c39-31(35-23-13-5-1-6-14-23)27-21-29(33(41)37-25-17-9-3-10-18-25)30(34(42)38-26-19-11-4-12-20-26)22-28(27)32(40)36-24-15-7-2-8-16-24/h1-22H,(H,35,39)(H,36,40)(H,37,41)(H,38,42) |
InChIキー |
QMKFSZUNGMORFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


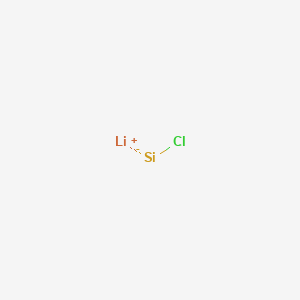
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)

![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
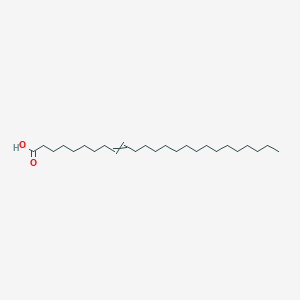
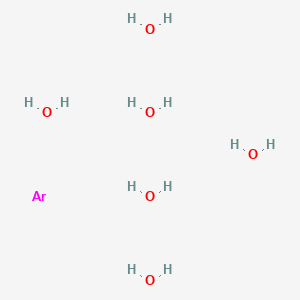
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
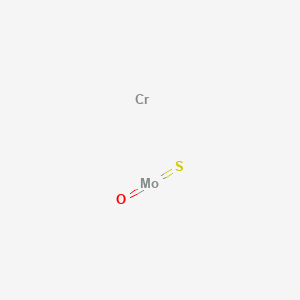
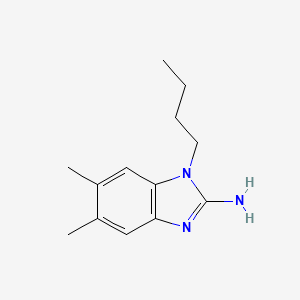
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
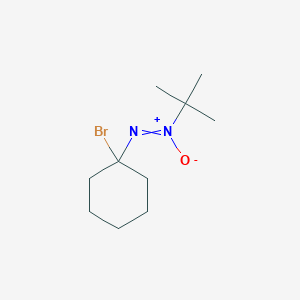
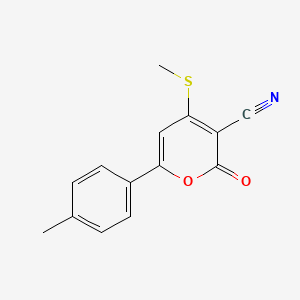
![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
